

Technical Guide: Ethyl 3-methylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 3-methylpiperidine-3-carboxylate*

Cat. No.: B061487

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CAS Number: 170843-43-3

Introduction

Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, highlighting its significance in medicinal chemistry and drug development.^[1] This technical guide provides a comprehensive overview of **Ethyl 3-methylpiperidine-3-carboxylate**, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and drug discovery based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for **Ethyl 3-methylpiperidine-3-carboxylate** (CAS: 170843-43-3) is presented in the table below.

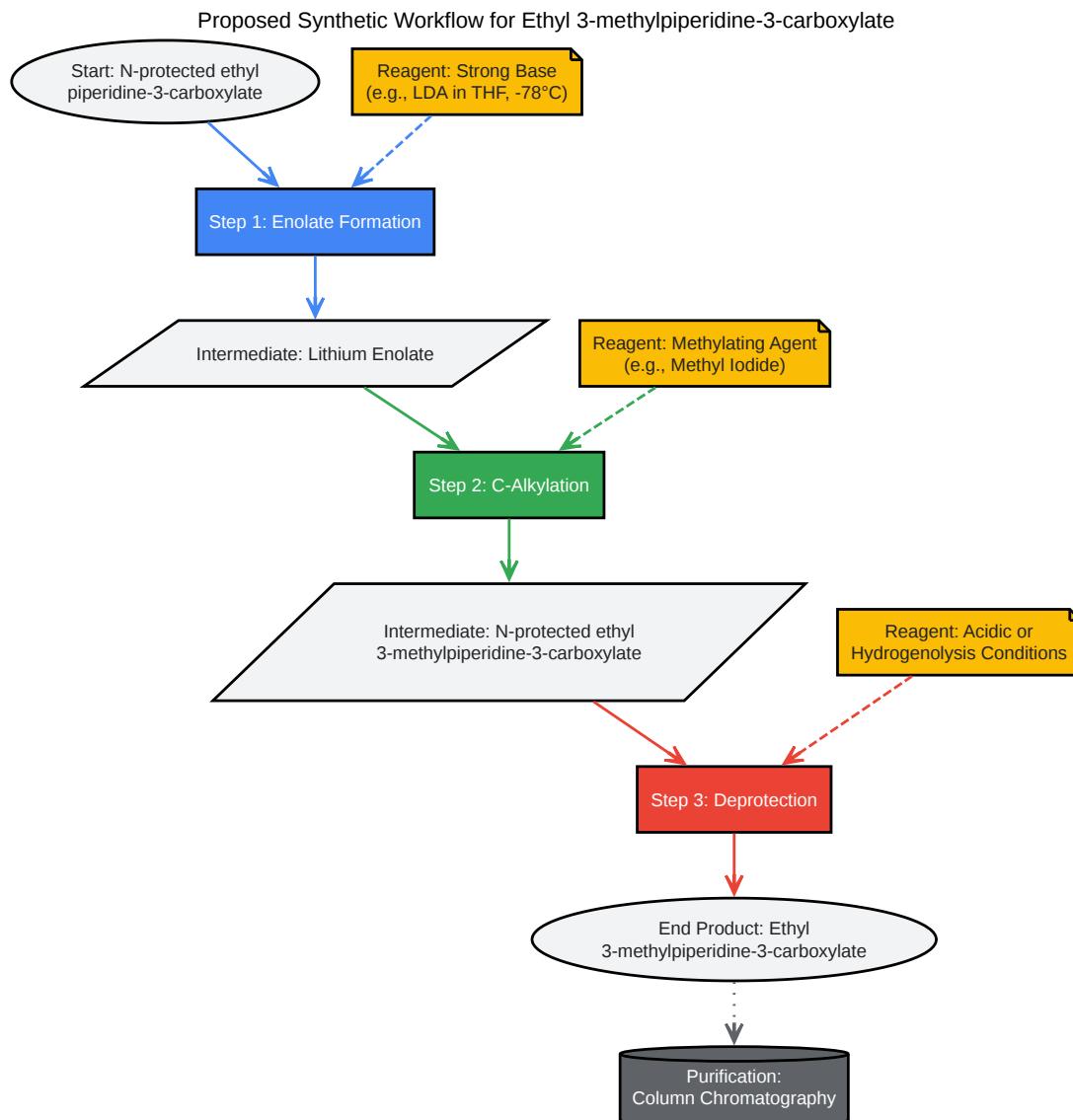
Property	Value
Molecular Formula	C ₉ H ₁₇ NO ₂
Molecular Weight	171.24 g/mol
CAS Number	170843-43-3[2]
Appearance	No data available
Boiling Point	221°C
Density	0.978 g/cm ³
Flash Point	87°C
Refractive Index	1.445
Vapor Pressure	0.111 mmHg at 25°C
LogP	1.268
Polar Surface Area (PSA)	38.33 Å ²

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 3-methylpiperidine-3-carboxylate** is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A potential two-step approach involves the initial synthesis of a piperidine-3-carboxylate core, followed by methylation at the 3-position.

Proposed Synthetic Pathway

A logical synthetic approach would be the alkylation of the enolate of a suitable N-protected ethyl piperidine-3-carboxylate. The following diagram illustrates this proposed workflow.



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Caption: Proposed synthetic workflow for **Ethyl 3-methylpiperidine-3-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on similar transformations found in the organic synthesis literature.

Step 1: Synthesis of N-Benzyl-ethyl-piperidine-3-carboxylate

A common precursor for such syntheses is an N-protected piperidine derivative to prevent undesired side reactions at the nitrogen atom.

- To a solution of ethyl nipecotate (ethyl piperidine-3-carboxylate) (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
- To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-benzyl-ethyl-piperidine-3-carboxylate.

Step 2: Methylation of N-Benzyl-ethyl-piperidine-3-carboxylate

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-benzyl-ethyl-piperidine-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture. Stir for 1 hour at -78°C to ensure complete enolate formation.
- Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.

- Allow the reaction to stir at -78°C for 2-4 hours, then gradually warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the N-Benzyl Group

- Dissolve the methylated product from the previous step in ethanol.
- Add a catalytic amount of palladium on carbon (10% w/w).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **Ethyl 3-methylpiperidine-3-carboxylate**.

Potential Applications in Drug Development

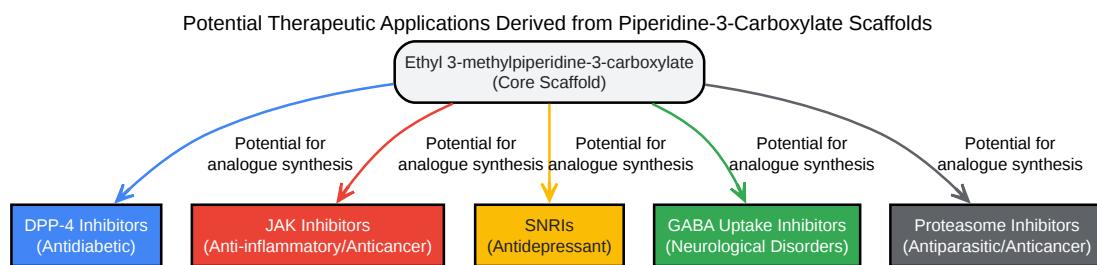
While there is a lack of specific biological data for **Ethyl 3-methylpiperidine-3-carboxylate**, the piperidine scaffold is a key component in many biologically active molecules. The applications of structurally similar compounds can provide insights into the potential utility of this molecule.

As a Building Block for Bioactive Molecules

The structure of **Ethyl 3-methylpiperidine-3-carboxylate** makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related piperidine carboxylates are used in the synthesis of:

- Dipeptidyl peptidase-4 (DPP-4) inhibitors: (R)-Ethyl piperidine-3-carboxylate is a reactant in the synthesis of DPP-4 inhibitors, which are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[3]
- Janus kinase (JAK) inhibitors: (S)-Ethyl piperidine-3-carboxylate is used in the synthesis of JAK2 inhibitors, which are targeted therapies for certain types of cancer and inflammatory diseases.[4]
- Serotonin and noradrenaline reuptake inhibitors (SNRIs): This class of antidepressants also utilizes piperidine carboxylate precursors in their synthesis.[4]
- GABA uptake inhibitors: Nipecotic acid derivatives are known to inhibit the reuptake of the neurotransmitter GABA, suggesting potential applications in neurological disorders.[5]

The following diagram illustrates the logical relationship of **Ethyl 3-methylpiperidine-3-carboxylate** as a potential precursor to various classes of therapeutic agents.



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Caption: Potential drug development pathways from piperidine-3-carboxylate scaffolds.

Conclusion

Ethyl 3-methylpiperidine-3-carboxylate is a valuable chemical entity with potential applications as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties are well-defined, and a plausible synthetic route can be established based on standard organic chemistry methodologies. While direct biological data for this specific compound is limited, the known activities of structurally related piperidine derivatives suggest that it could be a useful tool for medicinal chemists and drug discovery professionals exploring new treatments for a range of diseases. Further research is warranted to fully elucidate the biological activity profile of **Ethyl 3-methylpiperidine-3-carboxylate** and its derivatives.

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